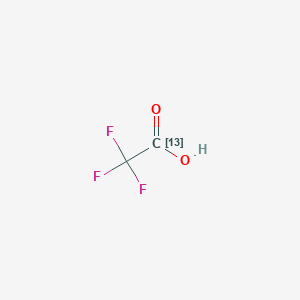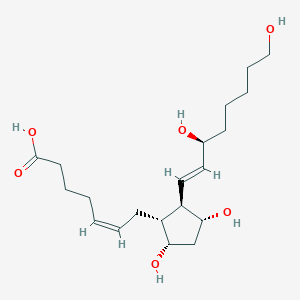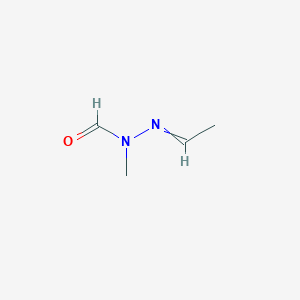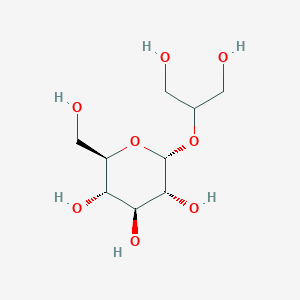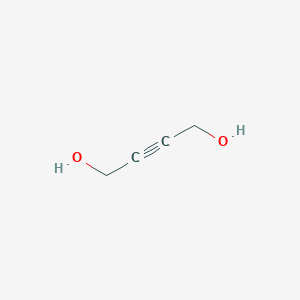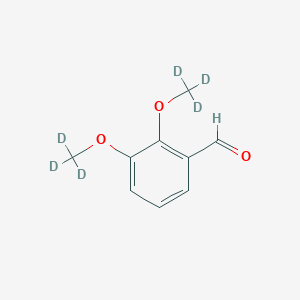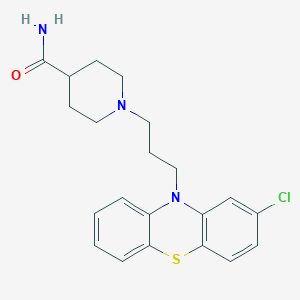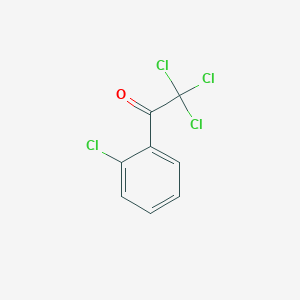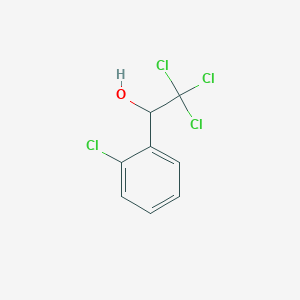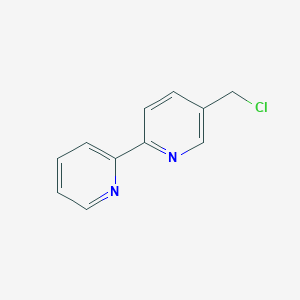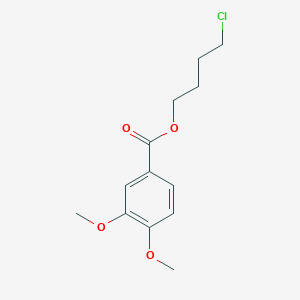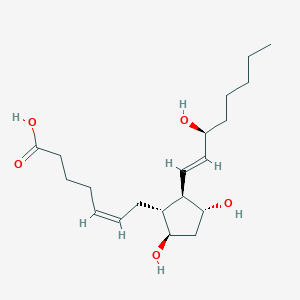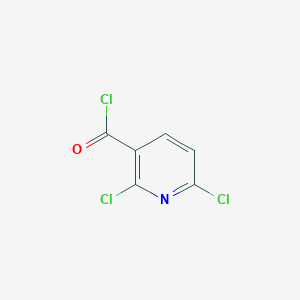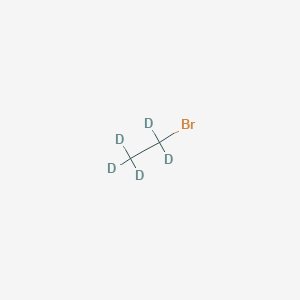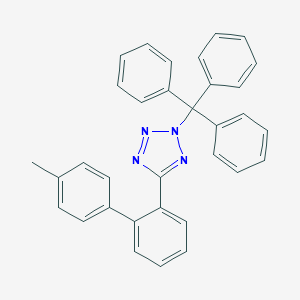
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene
説明
Synthesis Analysis
The synthesis of similar triazole-based compounds involves various chemical reactions, often employing specific reagents under controlled conditions. For instance, a study by Al‐Azmi & Mahmoud (2020) describes the synthesis of novel triazole derivatives using a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, yielding moderate yields and confirmed by spectroscopic analyses (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods, including IR and NMR spectra, and sometimes X-ray diffraction. For example, Xue et al. (2008) detailed the synthesis and crystal structure of a triazole-thione derivative, characterized by single-crystal X-ray diffraction, revealing significant dihedral angles between various rings in the compound (Xue et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene derivatives can involve various interactions and reactions, contributing to their potential applications. Li et al. (2007) synthesized Ag(I) complexes with a multidentate ligand, demonstrating how the deprotonation of the ligand could result in dimensional increase and aggregation in the complexes, indicating versatile chemical behavior (Li et al., 2007).
Physical Properties Analysis
Physical properties such as melting points, crystallization, and solubility are critical in understanding the practical applications of these compounds. Haddon et al. (1992) explored the solid-state structural, electronic, and magnetic properties of a related benzene derivative, providing insights into its physical behavior at different temperatures (Haddon et al., 1992).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity, stability, and potential applications, is crucial. Tatyana et al. (2019) synthesized and evaluated the physical-chemical properties of triazole derivatives, confirming their structure and identity through various physical-chemical methods, indicating their potential chemical applications (Tatyana et al., 2019).
Safety And Hazards
特性
IUPAC Name |
5-[2-(4-methylphenyl)phenyl]-2-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-36-37(35-32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKTVBDAUALDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene | |
Synthesis routes and methods
Procedure details

















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

